3-Fluoro-5-(trifluoromethyl)mandelic acid
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Overview
Description
- It appears as colorless crystals or a white powder.
- Solubility: It is soluble in ethanol, chloroform, and carbon disulfide.
- Stability: It remains stable at room temperature.
3-Fluoro-5-(trifluoromethyl)benzoic acid: is an organic compound with the chemical formula C₈H₄F₄O₂.
Preparation Methods
- The synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid typically involves chemical methods.
- Specific synthetic routes include selective substitution and fluorination reactions on trifluoromethylbenzoic acid.
- Industrial production methods may vary, but these reactions yield the desired compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is 3-Fluoro-5-(trifluoromethyl)benzoic acid itself.
Scientific Research Applications
Chemistry: Used as a fluorinating agent and catalyst in organic synthesis.
Biology: Its unique structure may contribute to the design of specialized materials.
Medicine: Investigated for potential antiviral properties (e.g., fusion inhibition in influenza A virus).
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In antiviral research, it inhibits membrane fusion between the virus and host cell endosomes.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl group distinguishes it from other benzoic acids.
Similar Compounds: While not identical, related compounds include other fluorinated benzoic acids.
Remember that safety precautions are essential when handling this compound due to its skin and eye irritant properties. Proper protective gear and handling procedures should be followed
Biological Activity
3-Fluoro-5-(trifluoromethyl)mandelic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antiviral and antibacterial agent. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and comparative studies with similar compounds.
- Chemical Formula : C10H8F4O2
- Molecular Weight : Approximately 220.15 g/mol
- Structure : The compound features a fluoro group at the 3-position and a trifluoromethyl group at the 5-position of the mandelic acid structure, enhancing its lipophilicity and binding affinity.
Antiviral Properties
Research indicates that this compound exhibits potent antiviral activity, particularly against the influenza A virus. It functions by inhibiting the membrane fusion process critical for viral entry into host cells. The effective concentration required for this inhibition is approximately 0.22 µM , showcasing its potential as an antiviral therapeutic agent .
Antibacterial Properties
The compound also demonstrates significant antibacterial activity. In vitro studies have shown that it can effectively inhibit various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was reported to be as low as 0.25 µg/mL , indicating strong efficacy against multidrug-resistant bacterial infections .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Fluorination of Mandelic Acid Derivatives : Utilizing fluorinating agents to introduce fluorine atoms at specific positions.
- Trifluoromethylation : Employing trifluoromethylating reagents to add the trifluoromethyl group, enhancing biological activity.
These methods ensure high purity levels essential for pharmaceutical applications.
Structure-Activity Relationships (SAR)
The incorporation of fluorinated groups in this compound significantly influences its biological activity. Studies have shown that:
- Fluorine Substitution : Enhances binding affinity to biological targets such as viral proteins and bacterial enzymes.
- Trifluoromethyl Group : Contributes to improved interactions with biological systems due to its unique electronic properties.
This makes this compound a valuable candidate in drug design and development.
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals that while they share some biological properties, the specific arrangement of functional groups in this compound enhances its effectiveness:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(Trifluoromethyl)mandelic acid | 395-35-7 | Contains a trifluoromethyl group; similar applications |
3-Fluoro-5-(trifluoromethyl)picolinic acid | 89402-28-8 | Exhibits similar fluorinated properties; potential in drug design |
4-Fluoro-2-(trifluoromethyl)benzoic acid | - | A benzoic acid derivative with similar lipophilicity |
The unique substitution pattern of this compound allows for targeted interactions with biological systems, making it a subject of interest in ongoing medicinal chemistry research .
Case Studies and Research Findings
- Antiviral Efficacy Against Influenza A : In a controlled study, derivatives of this compound were tested for their ability to inhibit viral fusion, demonstrating significant antiviral activity at low concentrations .
- Antibacterial Activity Against MRSA : A series of experiments evaluated the MIC against various strains of MRSA, revealing that this compound outperformed traditional antibiotics like methicillin and vancomycin .
Properties
Molecular Formula |
C9H6F4O3 |
---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
NGPFOEDJOGFFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)O |
Origin of Product |
United States |
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